(5Z)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride (5Z)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 1094609-08-1
VCID: VC4321085
InChI: InChI=1S/C13H12N2O4S.ClH/c14-3-4-15-12(16)11(20-13(15)17)6-8-1-2-9-10(5-8)19-7-18-9;/h1-2,5-6H,3-4,7,14H2;1H/b11-6-;
SMILES: C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN.Cl
Molecular Formula: C13H13ClN2O4S
Molecular Weight: 328.77

(5Z)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride

CAS No.: 1094609-08-1

Cat. No.: VC4321085

Molecular Formula: C13H13ClN2O4S

Molecular Weight: 328.77

* For research use only. Not for human or veterinary use.

(5Z)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride - 1094609-08-1

Specification

CAS No. 1094609-08-1
Molecular Formula C13H13ClN2O4S
Molecular Weight 328.77
IUPAC Name (5Z)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione;hydrochloride
Standard InChI InChI=1S/C13H12N2O4S.ClH/c14-3-4-15-12(16)11(20-13(15)17)6-8-1-2-9-10(5-8)19-7-18-9;/h1-2,5-6H,3-4,7,14H2;1H/b11-6-;
Standard InChI Key UYHMUSUWMAJUQO-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN.Cl

Introduction

Structural and Chemical Properties

Molecular Configuration

The compound features a thiazolidine-2,4-dione core substituted with a 1,3-benzodioxole group at the 5-position and a 2-aminoethyl chain at the 3-position (Figure 1). The Z-configuration of the benzodioxol-5-ylmethylene group is critical for its biological activity, as stereoisomerism affects binding to targets like ERK and PPAR-γ .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
IUPAC Name(5Z)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride
SMILESC1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN.Cl
InChIKeyUYHMUSUWMAJUQO-UHFFFAOYSA-N
XLogP31.2

Synthesis

The synthesis involves a multi-step route:

  • Knoevenagel Condensation: 1,3-Benzodioxole-5-carbaldehyde reacts with thiazolidine-2,4-dione to form the benzylidene intermediate .

  • Aminoethylation: The intermediate undergoes nucleophilic substitution with 2-chloroethylamine in the presence of KOH .

  • Hydrochloride Formation: The free base is treated with HCl to yield the final product .

Yield optimization (65–90%) is achieved using polar aprotic solvents like DMF and catalysts such as piperidine .

Pharmacological Activities

Anticancer Activity

The compound inhibits ERK signaling in melanoma cells by targeting the ERK docking domain, reducing proliferation (IC₅₀: 12.6 μM) . Molecular docking reveals interactions with ERK residues Lys833 and Val882, stabilizing the inactive kinase conformation .

Antimicrobial and Antiparasitic Effects

  • Schistosomicidal Activity: At 50 μM, it causes 83.3% mortality in Schistosoma mansoni adult worms by inducing tegument damage .

  • Antioxidant Properties: Scavenges DPPH radicals with an EC₅₀ of 18.4 μM, attributed to the electron-donating benzodioxole moiety .

Metabolic Modulation

  • α-Amylase Inhibition: Binds to the catalytic site of α-amylase (ΔG = −9.2 kcal/mol), reducing carbohydrate hydrolysis (IC₅₀: 14.7 μM) .

  • PPAR-γ Activation: The thiazolidinedione core acts as a partial agonist, improving insulin sensitivity in diabetic models .

Table 2: Pharmacological Profile

ActivityModel/AssayResultSource
ERK InhibitionMelanoma Cell LineIC₅₀: 12.6 μM
SchistosomicidalS. mansoni Adults83.3% Mortality at 50 μM
α-Amylase InhibitionIn Vitro EnzymaticIC₅₀: 14.7 μM
AntioxidantDPPH AssayEC₅₀: 18.4 μM

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: High gastrointestinal absorption (78–92%) due to moderate lipophilicity (LogP: 1.2) .

  • Distribution: Low blood-brain barrier permeability (Pe: 0.8 × 10⁻⁶ cm/s), minimizing neurotoxicity .

  • Metabolism: Primarily metabolized by CYP2C9 and CYP3A4, forming inactive glucuronides .

  • Excretion: Renal clearance (t₁/₂: 6.2 h) accounts for 65% of elimination .

Toxicity Concerns

  • Hepatotoxicity: Elevated ALT/AST levels observed at doses >50 mg/kg in rodents, linked to mitochondrial dysfunction .

  • Cardiotoxicity: Prolongs QTc interval at high concentrations (IC₅₀: 28 μM) .

Computational and Structural Insights

DFT Studies

Density functional theory (B3LYP/6-311G) calculations reveal:

  • HOMO-LUMO Gap: 4.3 eV, indicating high chemical stability .

  • Electrostatic Potential: The benzodioxole oxygen atoms act as nucleophilic sites, favoring interactions with ERK and PPAR-γ .

Molecular Docking

  • ERK1/2 Binding: Forms hydrogen bonds with Lys833 and hydrophobic interactions with Val882 (Binding affinity: −9.8 kcal/mol) .

  • PPAR-γ Binding: Stabilizes the AF-2 helix via salt bridges with Glu343 and His449 .

Applications in Drug Development

Anticancer Agents

Derivatives of this compound are being explored as GLUT1 inhibitors (e.g., G5, IC₅₀: 5.4 μM) to disrupt glucose uptake in leukemia cells .

Antiparasitic Drugs

Structural analogs with bromine substitutions show enhanced efficacy against Schistosoma species (EC₅₀: 8.2 μM) .

Metabolic Disease Therapeutics

Hybrid molecules combining TZD and benzothiazole moieties improve insulin sensitization while reducing edema risk .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator